O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

Description

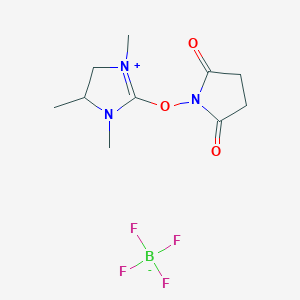

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate (CAS 443305-34-8, abbreviated as TPD-OSU) is a uronium-based coupling reagent widely used in peptide synthesis and organic chemistry to activate carboxylic acids for amide bond formation . Its structure includes a succinimidyl ester group, which acts as a leaving group during activation, and a tetrafluoroborate (BF₄⁻) counterion that enhances solubility in polar aprotic solvents like acetonitrile. TPD-OSU is valued for its high reactivity, stability under mild conditions, and compatibility with sensitive substrates.

Properties

IUPAC Name |

1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O3.BF4/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h7H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJCKUVOSBACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726223 | |

| Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443305-34-8 | |

| Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate typically involves the reaction of succinimide and 1,3-dimethylpropylamine with tetrafluoroboric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps to achieve high purity levels, typically around 97-99% .

Chemical Reactions Analysis

Types of Reactions: O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It is commonly used to convert hydroxyl groups into esters or amides.

Oxidation and Reduction Reactions: While not its primary use, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from reactions involving O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate are esters and amides .

Scientific Research Applications

Bioconjugation

Overview:

OSu-DMPU serves as a crosslinker for attaching biomolecules, such as proteins and antibodies, to surfaces or other molecules. This property enhances the development of targeted drug delivery systems.

Key Benefits:

- Specificity: Facilitates selective binding to target biomolecules.

- Stability: Provides stable conjugates that are essential for effective drug delivery.

Case Study:

A study demonstrated the successful use of OSu-DMPU in conjugating antibodies to nanoparticles, resulting in improved targeting of cancer cells in vitro. The conjugated nanoparticles exhibited enhanced cellular uptake and therapeutic efficacy compared to unconjugated particles .

Diagnostics

Overview:

In the field of diagnostics, OSu-DMPU is used to prepare diagnostic agents that improve imaging techniques in medical applications such as MRI and PET scans.

Key Benefits:

- Enhanced Imaging: Increases the binding efficiency of imaging agents to specific tissues, leading to clearer images.

- Versatility: Can be utilized with various imaging modalities.

Case Study:

Research has shown that OSu-DMPU-modified imaging agents significantly improved the visualization of tumors in animal models, providing better diagnostic accuracy compared to standard agents .

Vaccine Development

Overview:

OSu-DMPU plays a crucial role in vaccine formulation by aiding in the conjugation of antigens to carriers. This enhances immune responses and vaccine efficacy.

Key Benefits:

- Immune Response Enhancement: Improves the immunogenicity of antigens when conjugated.

- Targeted Delivery: Allows for targeted delivery of antigens to immune cells.

Case Study:

In a study involving a conjugate vaccine against a bacterial pathogen, the use of OSu-DMPU resulted in a significant increase in antibody production in vaccinated animals compared to those receiving non-conjugated antigens .

Polymer Chemistry

Overview:

OSu-DMPU is applied in the synthesis of functionalized polymers used in drug delivery systems and smart materials that respond to environmental stimuli.

Key Benefits:

- Functionalization: Enables the creation of polymers with specific properties tailored for drug delivery.

- Responsive Behavior: Polymers can be designed to respond to changes in pH or temperature.

Case Study:

A research project demonstrated that OSu-DMPU was instrumental in synthesizing a polymeric drug delivery system that releases therapeutic agents in response to acidic environments, mimicking conditions found in tumor tissues .

Research Tools

Overview:

OSu-DMPU is employed in various laboratory techniques such as protein labeling and purification processes. It provides reliable methods for studying protein interactions and functions.

Key Benefits:

- Efficiency: Streamlines protein labeling processes.

- Reliability: Produces consistent results essential for experimental reproducibility.

Case Study:

In a study focused on protein-protein interactions, researchers utilized OSu-DMPU for labeling proteins, which facilitated the identification of interaction partners using mass spectrometry .

Summary Table of Applications

| Application Area | Key Benefits | Notable Case Studies |

|---|---|---|

| Bioconjugation | Specificity, Stability | Antibody-nanoparticle conjugation improving targeting |

| Diagnostics | Enhanced Imaging | Improved tumor visualization with modified agents |

| Vaccine Development | Immune Response Enhancement | Increased antibody production with conjugate vaccines |

| Polymer Chemistry | Functionalization, Responsive Behavior | pH-responsive drug delivery systems |

| Research Tools | Efficiency, Reliability | Protein labeling aiding interaction studies |

Mechanism of Action

The mechanism of action of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate involves the activation of hydroxyl groups to form esters or amides . This activation occurs through the formation of a reactive intermediate, which then reacts with nucleophiles such as alcohols or amines . The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the activated intermediate and the nucleophile .

Comparison with Similar Compounds

Structural and Functional Analogues

TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate)

- Structure : TSTU (CAS 105832-38-0) shares the succinimidyl active ester group but differs in the uronium core, which is tetramethyl-substituted instead of dimethylpropylene-substituted .

- Yield: TSTU-mediated couplings achieve 60–70% yields in acetonitrile with triethylamine as a base .

- Solubility : The BF₄⁻ counterion in both reagents ensures solubility in polar solvents, though TPD-OSU’s extended alkyl chain may reduce crystallinity compared to TSTU .

HPD-OSU (O-Succinimidyl-1,3-dimethylpropyleneuronium Hexafluorophosphate)

- Counterion Effect : HPD-OSU (CAS 443305-33-7) replaces BF₄⁻ with hexafluorophosphate (PF₆⁻), increasing molecular weight (419.26 vs. 301.05 for TPD-OSU) and melting point (172–175°C vs. 195–200°C for TPD-OSU) .

- Application : PF₆⁻ salts are less hygroscopic than BF₄⁻, improving stability in humid conditions. However, PF₆⁻ may reduce solubility in some solvents .

TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate)

- Active Group : TBTU (CAS 125700-73-4) uses benzotriazole instead of succinimide, forming a more stable active intermediate. This increases coupling efficiency for sterically demanding substrates .

- Side Reactions : Benzotriazole derivatives like TBTU are prone to racemization in peptide synthesis, whereas succinimidyl-based reagents (TPD-OSU, TSTU) minimize this risk .

Physicochemical Properties

Biological Activity

Introduction

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate (OSu-DMPU) is a versatile coupling reagent widely used in peptide synthesis and the formation of active esters from carboxylic acids. Its biological activity is primarily associated with its role in facilitating chemical reactions that are crucial for various biochemical applications, including drug development and biomolecule labeling.

- Molecular Formula : C₉H₁₆BF₄N₃O₃

- Molecular Weight : 310.58 g/mol

- Appearance : White crystalline powder

- Purity : ≥98%

OSu-DMPU is utilized to convert carboxylic acids into N-hydroxysuccinimidyl (NHS) esters, which are reactive intermediates that can be further used to link peptides or other biomolecules. This compound is particularly valuable in the synthesis of radiolabeled compounds for imaging and diagnostic purposes, such as N-succinimidyl 4-[^18F]fluorobenzoate ([^18F]SFB) used in PET imaging .

The mechanism by which OSu-DMPU operates involves the formation of an NHS ester from a carboxylic acid. The reaction proceeds through the activation of the carboxyl group, allowing for subsequent nucleophilic attack by amines, leading to peptide bond formation. This process is crucial in peptide synthesis where maintaining the integrity of the amino acid sequence is essential.

Peptide Synthesis

OSu-DMPU has been shown to enhance peptide coupling efficiency while minimizing racemization, particularly when used alongside other reagents like HOSu and CuCl₂. A study demonstrated that using this reagent in conjunction with a coupling cocktail resulted in high yields of peptides without racemization of sensitive residues .

Anti-inflammatory Properties

Recent research indicates that derivatives of OSu-DMPU exhibit anti-inflammatory activity. For instance, certain isoprenyl compounds related to OSu-DMPU have demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduced neutrophil infiltration in models of inflammation . This suggests potential therapeutic applications for inflammatory diseases.

Comparative Table of Coupling Reagents

| Reagent Name | Type | Yield Efficiency | Racemization Control | Common Applications |

|---|---|---|---|---|

| OSu-DMPU | Uronium salt | High | Excellent | Peptide synthesis, drug labeling |

| TSTU | Uronium salt | Moderate | Good | Peptide synthesis |

| EDC | Carbodiimide | Moderate | Poor | General coupling reactions |

Research Findings

- Peptide Coupling Efficiency : Studies have shown that OSu-DMPU can achieve over 90% yield in peptide synthesis under optimized conditions .

- Anti-inflammatory Effects : In vivo studies indicated that compounds derived from OSu-DMPU significantly reduced edema and inflammatory markers compared to controls .

- Application in Radiochemistry : The reagent has been effectively used for synthesizing radiolabeled compounds for PET imaging, showcasing its utility in both synthetic and diagnostic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.